2-Cyclobutyl-3-fluoro-4-iodopyridine
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Overview
Description
2-Cyclobutyl-3-fluoro-4-iodopyridine is an organic compound that belongs to the class of pyridine derivatives It features a cyclobutyl group, a fluorine atom, and an iodine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-3-fluoro-4-iodopyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to achieve higher yields and purity. This can include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutyl-3-fluoro-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Cyclobutyl-3-fluoro-4-iodopyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-3-fluoro-4-iodopyridine involves its interaction with various molecular targets. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .
Comparison with Similar Compounds
3-Fluoro-4-iodopyridine: Shares similar structural features but lacks the cyclobutyl group.
2-Fluoropyridine: Contains a fluorine atom but lacks the iodine and cyclobutyl groups.
4-Iodopyridine: Contains an iodine atom but lacks the fluorine and cyclobutyl groups.
Uniqueness: 2-Cyclobutyl-3-fluoro-4-iodopyridine is unique due to the combination of the cyclobutyl, fluorine, and iodine substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H9FIN |
---|---|
Molecular Weight |
277.08 g/mol |
IUPAC Name |
2-cyclobutyl-3-fluoro-4-iodopyridine |
InChI |
InChI=1S/C9H9FIN/c10-8-7(11)4-5-12-9(8)6-2-1-3-6/h4-6H,1-3H2 |
InChI Key |
OAQJUHTUPRQIAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC=CC(=C2F)I |
Origin of Product |
United States |
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